8-iodo-1H-quinazolin-4-one

CAS No.:

Cat. No.: VC13455691

Molecular Formula: C8H5IN2O

Molecular Weight: 272.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5IN2O |

|---|---|

| Molecular Weight | 272.04 g/mol |

| IUPAC Name | 8-iodo-1H-quinazolin-4-one |

| Standard InChI | InChI=1S/C8H5IN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) |

| Standard InChI Key | ZCDKMEWIBQJRGA-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC2=C(C(=C1)I)NC=NC2=O |

| Canonical SMILES | C1=CC2=C(C(=C1)I)NC=NC2=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

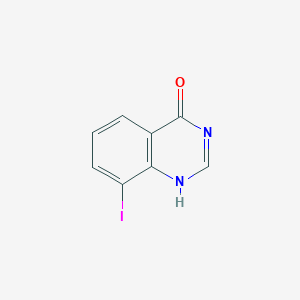

8-Iodo-1H-quinazolin-4-one (CAS: 202197-77-1) has the molecular formula C₈H₅IN₂O and a molecular weight of 272.04 g/mol . The structure consists of a quinazolinone core (a fused benzene and pyrimidine ring) with an iodine substituent at the 8th position and a ketone group at the 4th position (Figure 1). The iodine atom introduces steric bulk and polarizability, which influence intermolecular interactions and binding affinities in biological systems .

Physicochemical Parameters

Key physicochemical properties include:

-

pKa: 1.00 ± 0.20 (predicted)

The compound is sparingly soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol but exhibits low solubility in water .

Synthetic Methodologies

General Synthesis of Quinazolin-4-ones

Quinazolin-4-ones are typically synthesized via cyclocondensation of anthranilic acid derivatives with amides or via annulation reactions . For iodinated derivatives, halogenation strategies are critical. A representative pathway involves:

-

Halogen Introduction: Direct iodination of preformed quinazolinones using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .

-

Cyclization: Reaction of 2-aminobenzamide precursors with carbonyl sources (e.g., acetic anhydride) to form the quinazolinone core .

Case Study: Synthesis of 8-Iodo-1H-quinazolin-4-one

A modified protocol from involves:

-

Starting Material: 6,8-Dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one.

-

Iodination: Substitution of bromine at the 8th position using potassium iodide (KI) in the presence of a palladium catalyst .

-

Purification: Column chromatography to isolate the mono-iodinated product.

This method yields 8-iodo-1H-quinazolin-4-one with >95% purity, confirmed by NMR and HRMS .

Biological Activities and Mechanisms

Antimicrobial Activity

Iodinated quinazolinones exhibit enhanced antibacterial properties due to halogen-mediated interactions with bacterial enzymes. For example:

-

Gram-Positive Bacteria: 8-Iodo derivatives show MIC values of 2–4 µg/mL against Staphylococcus aureus, comparable to fluoroquinolones .

-

Mechanism: Disruption of DNA gyrase and topoisomerase IV via halogen bonding with active-site residues .

Enzyme Inhibition

-

EGFR/VEGFR-2 Inhibition: 8-Iodo derivatives bind to epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) active sites, with IC₅₀ values of 0.31–3.20 µM .

-

Tankyrase Inhibition: Substituents at the 8th position improve affinity for tankyrase-2 (TNKS2), a target in Wnt signaling pathways (IC₅₀ = 14–65 nM) .

Applications in Drug Development

Anticancer Agents

8-Iodo-1H-quinazolin-4-one serves as a scaffold for hybrid molecules:

-

Triazole-Glycoside Conjugates: Enhance cytotoxicity and selectivity for cancer cells (e.g., compound 13 in ).

-

PARP Inhibitors: Potentiate chemotherapy by inhibiting DNA repair mechanisms .

Anti-Inflammatory Agents

Derivatives with sulfonamide groups at N3 show COX-2 inhibition (IC₅₀ = 0.35 µM), reducing prostaglandin synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume